Cas no 61343-47-3 (1,4,2-Dithiazol-3-amine, N-[3,5-bis(trifluoromethyl)phenyl]-, 1,1-dioxide)
61343-47-3 structure
Product Name:1,4,2-Dithiazol-3-amine, N-[3,5-bis(trifluoromethyl)phenyl]-, 1,1-dioxide
CAS No:61343-47-3
MF:C10H6F6N2O2S2
MW:364.287260532379
CID:483166
PubChem ID:71396753
Update Time:2025-04-19
1,4,2-Dithiazol-3-amine, N-[3,5-bis(trifluoromethyl)phenyl]-, 1,1-dioxide Chemical and Physical Properties
Names and Identifiers
-
- 1,4,2-Dithiazol-3-amine, N-[3,5-bis(trifluoromethyl)phenyl]-, 1,1-dioxide
- N-[3,5-bis(trifluoromethyl)phenyl]-1,1-dioxo-1,4,2-dithiazol-3-amine
- 3-[3,5-Bis(trifluoromethyl)anilino]-1lambda~6~,4,2-dithiazole-1,1(5H)-dione
- DTXSID90818292
- 61343-47-3
-
- Inchi: 1S/C10H6F6N2O2S2/c11-9(12,13)5-1-6(10(14,15)16)3-7(2-5)17-8-18-22(19,20)4-21-8/h1-3H,4H2,(H,17,18)
- InChI Key: ZSUPXVPCTJBIEH-UHFFFAOYSA-N
- SMILES: S1(CSC(=N1)NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)(=O)=O
Computed Properties
- Exact Mass: 363.97758
- Monoisotopic Mass: 363.97748876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 529
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 92.2Ų
Experimental Properties
- PSA: 58.53
1,4,2-Dithiazol-3-amine, N-[3,5-bis(trifluoromethyl)phenyl]-, 1,1-dioxide Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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